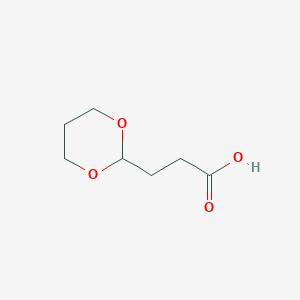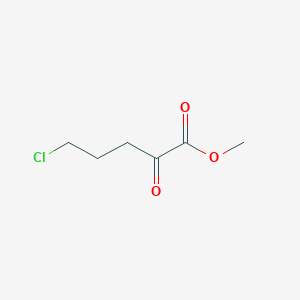
Methyl 5-chloro-2-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-chloro-2-oxopentanoate is an organic compound with the molecular formula C6H9ClO3. It is a methyl ester derivative of 5-chloro-2-oxopentanoic acid. This compound is commonly used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Mechanism of Action
Target of Action
Methyl 5-chloro-2-oxopentanoate is a chemical compound with the formula C6H9ClO3 It is often used as a reagent and intermediate in organic synthesis .
Mode of Action
Compounds similar to it, such as aldehydes and ketones, can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The nitrogen acts as a nucleophile in these reactions .
Biochemical Pathways
It’s worth noting that the compound can be involved in base-catalysed michael additions , which are fundamental reactions in organic chemistry.
Pharmacokinetics
Its physical and chemical properties such as density (1191 g/mL at 25 °C), boiling point (110 °C/17 mmHg), and water solubility (reacts) can influence its bioavailability .
Result of Action
It is known that the compound is used as a reagent and intermediate in organic synthesis , suggesting that it plays a role in the formation of other compounds.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its reactivity with water suggests that it may behave differently in aqueous environments . Additionally, it should be stored in an inert atmosphere at 2-8°C due to its sensitivity to moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-chloro-2-oxopentanoate can be synthesized through the reaction of methyl butyrate with chloroformyl chloride. The reaction typically involves the use of a base catalyst and is carried out under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize readily available raw materials and optimized reaction conditions to achieve efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-chloro-2-oxopentanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, alcohols), base catalysts, moderate temperatures.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Hydrolysis: Acidic or basic conditions, water.
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 5-chloro-2-hydroxypentanoate.
Hydrolysis: 5-chloro-2-oxopentanoic acid and methanol.
Scientific Research Applications
Methyl 5-chloro-2-oxopentanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other fine chemicals.
Comparison with Similar Compounds
Methyl 5-chloro-5-oxopentanoate: Similar structure but with a different position of the carbonyl group.
Methyl 5-chloro-5-oxovalerate: Another closely related compound with similar reactivity and applications.
Uniqueness: Methyl 5-chloro-2-oxopentanoate is unique due to its specific structural configuration, which imparts distinct reactivity and makes it suitable for particular synthetic applications. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 5-chloro-2-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO3/c1-10-6(9)5(8)3-2-4-7/h2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGRCTRIKUJTNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

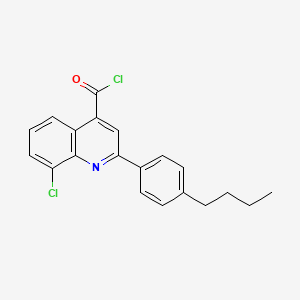


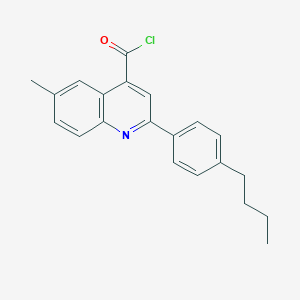
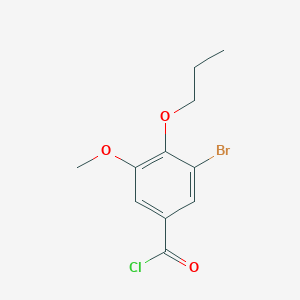
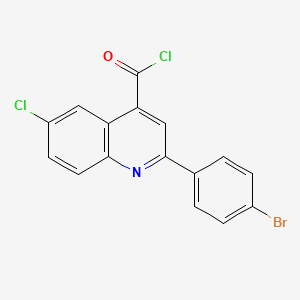
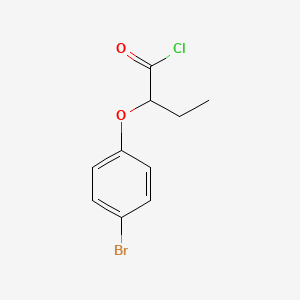
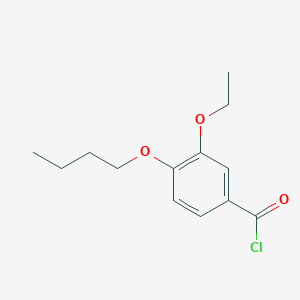
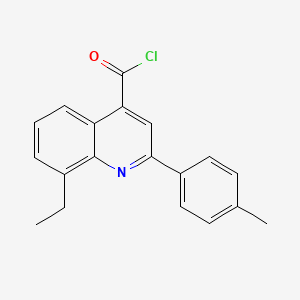
![3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1372876.png)

![8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1372880.png)
